
4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
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Overview
Description
4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2 It is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene typically involves the bromination of 2-ethoxy-1-(trifluoromethoxy)benzene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids or esters as coupling partners.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives.
Scientific Research Applications
4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound can be used in the study of biological processes and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors, and the pathways it influences.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the ethoxy group.
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure with the trifluoromethoxy group in a different position.
4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and trifluoromethoxy groups can influence its solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The presence of bromine and trifluoromethoxy groups can significantly influence the compound's interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H10BrF3O2. Its structure features a bromine atom, an ethoxy group, and a trifluoromethoxy group, which are pivotal for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₀BrF₃O₂ |
Molecular Weight | 303.09 g/mol |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The trifluoromethoxy group enhances the compound's binding affinity to specific enzymes, potentially inhibiting their activity. This characteristic is observed in similar compounds where fluorinated groups increase potency against enzyme targets.
- Receptor Modulation : The bromine atom can facilitate interactions with receptor sites, altering signaling pathways that lead to physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, likely due to the disruption of microbial cell membranes or interference with metabolic pathways.
Biological Activity Studies
Recent research has explored the biological effects of this compound in various contexts:
- Antimicrobial Studies : In vitro tests demonstrated that the compound exhibits significant inhibitory effects against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL.
- Anti-inflammatory Effects : Animal studies indicated that administration of this compound led to reduced inflammation markers in models of acute inflammation. This suggests potential for therapeutic use in inflammatory diseases.
Case Study: Antimicrobial Efficacy
A study conducted by [source] evaluated the antimicrobial properties of this compound against a panel of pathogens. The results showed:
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 64 |
Pseudomonas aeruginosa | 128 |
These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.
Biochemical Interactions
The biochemical interactions of this compound have been characterized through various assays:
- Cellular Effects : The compound was found to induce apoptosis in cancer cell lines, suggesting a mechanism for anticancer activity.
- Metabolic Pathways : It was shown to modulate metabolic pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism.
Properties
IUPAC Name |
4-bromo-2-ethoxy-1-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-2-14-8-5-6(10)3-4-7(8)15-9(11,12)13/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSFFIPBKXXXCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742776 |
Source
|
Record name | 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-61-8 |
Source
|
Record name | 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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